![molecular formula C19H19N3O4 B2746475 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 887465-07-8](/img/structure/B2746475.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BDP is a white crystalline powder that is soluble in organic solvents and is typically synthesized through a multistep process.
Scientific Research Applications
Antihyperglycemic Agents
A series of [(ureidoethoxy)benzyl]-2,4-thiazolidinediones, including cyclic analogues and aminopyridine derivatives, were synthesized from corresponding aldehydes, showcasing potent antihyperglycemic properties. These compounds, exemplified by their ability to enhance insulin sensitivity, were evaluated for their antihyperglycemic activity in genetically obese mice, highlighting their potential as therapeutic agents for diabetes management (Cantello et al., 1994).
Acetylcholinesterase Inhibitors
A new series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated significant antiacetylcholinesterase activity. By optimizing the spacer length and enhancing conformational flexibility, these compounds showed potential as inhibitors, with specific designs achieving high inhibitory activities. This work contributes to the development of novel acetylcholinesterase inhibitors for treating diseases associated with cholinergic dysfunction (Vidaluc et al., 1995).
Synthesis and Iron(III) Complex Formation
The synthesis of N-hydroxyamide-containing heterocycles, such as 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, was achieved through reactions involving N-(benzyloxy)urea. These compounds demonstrated the ability to form complexes with iron(III), albeit with lower stability constants compared to natural ferrioxamine B, suggesting their potential application in iron chelation therapy or as models for studying iron metabolism in biological systems (Ohkanda et al., 1993).
Enantioselective Catalysis
Research into enantioselective thiourea-catalyzed additions to oxocarbenium ions highlighted the use of simple, chiral urea and thiourea derivatives as catalysts. These studies provide insights into asymmetric catalytic reactions, offering potential methodologies for the synthesis of chiral compounds with high enantioselectivity. This work underscores the importance of urea derivatives in developing new catalytic strategies for asymmetric synthesis (Reisman et al., 2008).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18-9-14(11-22(18)15-4-2-1-3-5-15)21-19(24)20-10-13-6-7-16-17(8-13)26-12-25-16/h1-8,14H,9-12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWBUHMOLHLLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
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